5-Bromo-4-methoxynicotinonitrile
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Overview
Description
5-Bromo-4-methoxynicotinonitrile is a chemical compound with the molecular formula C7H5BrN2O. It is a derivative of nicotinonitrile, featuring a bromine atom at the 5-position and a methoxy group at the 4-position on the pyridine ring. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxynicotinonitrile typically involves the bromination of 4-methoxynicotinonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxynicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 5-azido-4-methoxynicotinonitrile or 5-amino-4-methoxynicotinonitrile.
Coupling Products: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-Bromo-4-methoxynicotinonitrile is used in scientific research for various applications:
Chemistry: As a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxynicotinonitrile depends on its specific application. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxynicotinonitrile
- 5-Bromo-4-methoxypyridine
- 5-Bromo-4-methoxybenzaldehyde
Uniqueness
5-Bromo-4-methoxynicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-4-methoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-7-5(2-9)3-10-4-6(7)8/h3-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOPRNJIPWNMQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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